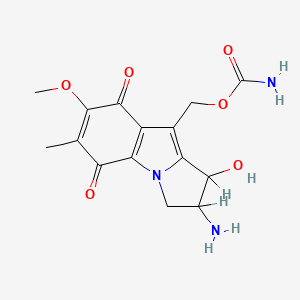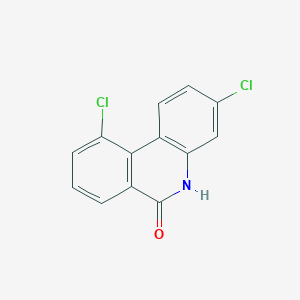
3,10-dichloro-5H-phenanthridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-dichloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dichloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the cyclization of 2-iodo-N-phenylbenzamide in the presence of a base such as potassium tert-butoxide and a radical initiator like 2,2’-azoisobutyronitrile (AIBN) in a solvent like benzene . The reaction is typically carried out under reflux conditions for an extended period to ensure complete cyclization.
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often involves large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound in significant quantities.
化学反応の分析
Types of Reactions
3,10-dichloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridinone core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenanthridinone core.
科学的研究の応用
3,10-dichloro-5H-phenanthridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 3,10-dichloro-5H-phenanthridin-6-one involves its interaction with molecular targets in biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in DNA repair, further enhancing its cytotoxic effects .
類似化合物との比較
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes.
6(5H)-Phenanthridinone: Another phenanthridinone derivative with similar structural features.
Uniqueness
3,10-dichloro-5H-phenanthridin-6-one is unique due to the presence of chlorine atoms at specific positions on the phenanthridinone core. These chlorine atoms can influence the compound’s reactivity and biological activity, making it distinct from other phenanthridinone derivatives.
特性
CAS番号 |
27353-62-4 |
|---|---|
分子式 |
C13H7Cl2NO |
分子量 |
264.10 g/mol |
IUPAC名 |
3,10-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-4-5-8-11(6-7)16-13(17)9-2-1-3-10(15)12(8)9/h1-6H,(H,16,17) |
InChIキー |
DMNMWWJCFOGBHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




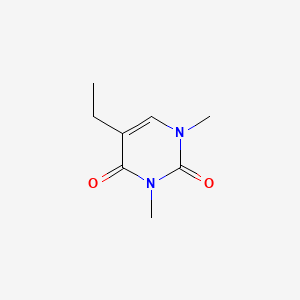
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)

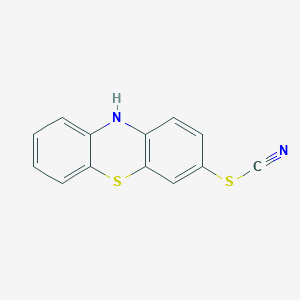

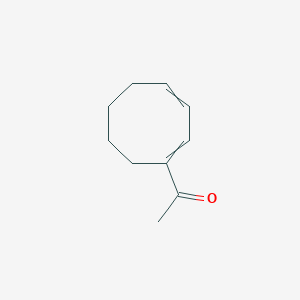

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
